![molecular formula C14H14N4O3 B7783039 Pyridoxal isonicotinoyl hydrazone CAS No. 83706-03-0](/img/structure/B7783039.png)
Pyridoxal isonicotinoyl hydrazone
Overview
Description
Pyridoxal Isonicotinoyl Hydrazone (PIH) is a lipophilic, tridentate iron-chelating agent that shows high iron chelation efficacy . It is cell-permeable and relatively non-toxic . It is used in research and has potential applications in treating conditions related to iron overload .
Synthesis Analysis
A series of novel isonicotinoyl hydrazones based on pyridoxine (vitamin B6) were synthesized . The synthesized compounds were evaluated for their antimycobacterial activity on M. tuberculosis H37Rv strain .Molecular Structure Analysis
The molecular weight of PIH is 286.29 and its molecular formula is C14H14N4O3 . The chemical name is 2-[[3-Hydroxy-5-(hydroxymethyl)-2-methyl-4-pyridinyl]methylene]hydrazide 4-pyridinecarboxylic acid .Chemical Reactions Analysis
While specific chemical reactions involving PIH are not detailed in the search results, it’s known that PIH is a potent iron chelator, meaning it can bind to iron ions and form a complex .Physical And Chemical Properties Analysis
PIH is a solid substance that is light yellow to yellow in color . It is soluble in DMSO .Scientific Research Applications
Iron Chelation in Hepatocytes : PIH and its analogs are as effective as desferrioxamine in reducing iron uptake and incorporation into ferritin by hepatocytes. This suggests their potential in iron chelation therapy (Baker, Vitolo, & Webb, 1985).
Ionisation Characteristics Relevant to Biological Properties : At physiological pH, PIH predominantly exists in the form of a neutral molecule, allowing it to pass through cell membranes and access intracellular iron pools. This is significant for the development of orally effective iron chelators for clinical use (Richardson, Vitolo, Hefter, May, Clare, Webb, & Wilairat, 1990).
Relationship Between Lipophilicity and Iron Chelation Efficacy : There is a linear relationship between the lipophilicity of PIH analogs and their efficacy in mobilizing iron in vitro and in vivo, suggesting that both lipophilicity and iron-binding affinity are crucial for effective iron chelation (Edward, Ponka, & Richardson, 1995).
Protection of DNA Against Oxidative Stress : PIH can protect DNA from oxidative damage induced by *OH radicals generated from Fe(II) plus H2O2 or Fe(II) plus hypoxanthine/xanthine oxidase, highlighting its potential antioxidant properties (Hermes-Lima, Nagy, Ponka, & Schulman, 1998).
Antioxidant Properties : PIH and its analogs can inhibit oxidative stress mediated by delocalized iron, suggesting their potential use in experimental medicine for diseases associated with iron-mediated oxidative stress (Schulman, Hermes-Lima, Wang, & Ponka, 1995).
Potential in Antiproliferative Therapy : Some PIH analogs show significant anti-proliferative activity and are more effective than desferrioxamine. They inhibit cellular proliferation and affect iron uptake and release from cells, indicating their potential as anticancer agents (Richardson & Milnes, 1997).
Effect on the Cardiovascular System : PIH does not significantly increase cardiac troponin T levels in rabbits, suggesting a low potential for cardiotoxicity (Adamcová, Machácková, Geršl, Pelouch, Šimůnek, Klimtová, Hrdina, & Ponka, 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[(E)-[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]pyridine-4-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3/c1-9-13(20)12(11(8-19)6-16-9)7-17-18-14(21)10-2-4-15-5-3-10/h2-7,19-20H,8H2,1H3,(H,18,21)/b17-7+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYIXOPJPLGCRZ-REZTVBANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=NNC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C(=C1O)/C=N/NC(=O)C2=CC=NC=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90877506 | |
Record name | Pyridoxal 4-Pyridinyl-acyl hydrazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90877506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridoxal isonicotinoyl hydrazone | |
CAS RN |
737-86-0, 83706-03-0 | |
Record name | Pyridoxal isonicotinoyl hydrazone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000737860 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal isonicotinoyl hydrazone, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083706030 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRIDOXAL ISONICOTINOYL HYDRAZONE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I5AA0JKH0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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